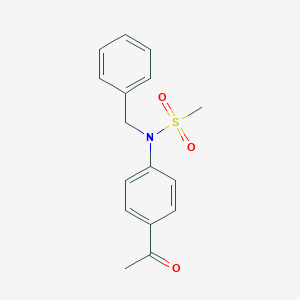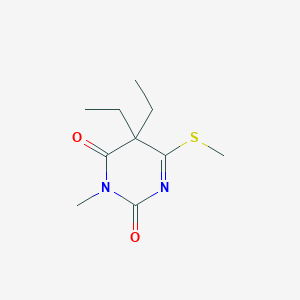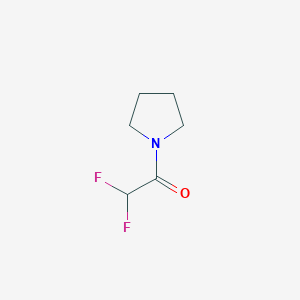![molecular formula C21H17NO4 B028665 Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester CAS No. 107758-96-3](/img/structure/B28665.png)
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, also known as DQ, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. DQ is a fluorescent molecule that has a unique structure, making it useful in biological imaging and sensing. In
作用机制
The mechanism of action of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is not fully understood, but it is believed to involve the formation of a charge transfer complex between the quinoline and phenylene moieties. This charge transfer complex results in the emission of fluorescence when excited by light.
Biochemical and Physiological Effects
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, more research is needed to fully understand the potential effects of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester on living organisms.
实验室实验的优点和局限性
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has several advantages for lab experiments, including its high quantum yield, photostability, and low toxicity. However, Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is not water-soluble, which can make it difficult to use in biological systems. Additionally, the synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester requires expertise in organic chemistry, which can limit its accessibility for some researchers.
未来方向
There are several future directions for research on Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester. One area of interest is the development of water-soluble derivatives of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester that can be used in biological systems. Another area of interest is the use of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester in sensing applications, such as detecting specific biomolecules. Additionally, more research is needed to fully understand the mechanism of action of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester and its potential effects on living organisms.
Conclusion
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, or Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, is a fluorescent molecule that has potential applications in biological imaging and sensing. The synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester requires expertise in organic chemistry, and its use in biological systems is limited by its low water solubility. However, Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has several advantages for lab experiments, including its high quantum yield, photostability, and low toxicity. Future research on Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester will focus on developing water-soluble derivatives and exploring its potential applications in sensing and imaging.
合成方法
The synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester involves a multi-step process that requires expertise in organic chemistry. The starting material for Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester synthesis is 2-quinoline carboxaldehyde, which undergoes a Knoevenagel condensation reaction with 4-formylbenzoic acid to form 4-(2-quinolinyl)but-3-en-2-one. The final step involves the reaction of 4-(2-quinolinyl)but-3-en-2-one with diacetic acid to form Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester.
科学研究应用
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been extensively studied for its potential applications in biological imaging and sensing. Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is a fluorescent molecule that has a high quantum yield and photostability, making it useful in fluorescence microscopy. Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been used to label cells and tissues for imaging purposes, as well as for sensing applications such as detecting metal ions and pH changes.
属性
CAS 编号 |
107758-96-3 |
|---|---|
产品名称 |
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester |
分子式 |
C21H17NO4 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C21H17NO4/c1-14(23)25-19-12-9-17(21(13-19)26-15(2)24)8-11-18-10-7-16-5-3-4-6-20(16)22-18/h3-13H,1-2H3/b11-8+ |
InChI 键 |
PFLRICWGAZWIAB-DHZHZOJOSA-N |
手性 SMILES |
CC(=O)OC1=CC(=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC(=O)C |
SMILES |
CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
规范 SMILES |
CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
同义词 |
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




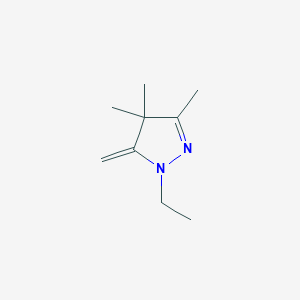

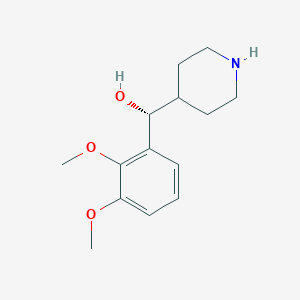
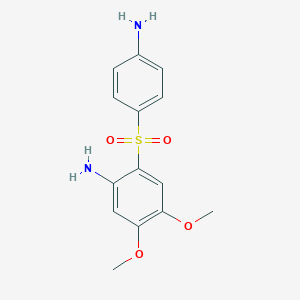
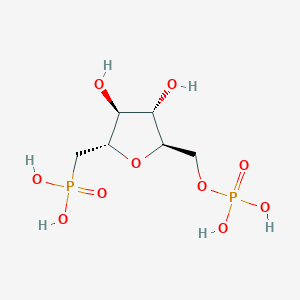
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)



